(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene
Description
Nomenclature and Chemical Identity in Scholarly Contexts
In the precise language of chemistry, the compound is systematically named (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid. wikipedia.orgmatrixscientific.comstenutz.eu This IUPAC name describes a twenty-carbon ("icosa") carboxylic acid containing four ("tetraene") double bonds, all in the cis (or 'Z') configuration, located at the 5th, 8th, 11th, and 14th carbon positions. wikipedia.org While this systematic name provides an unambiguous structural description, the compound is most frequently referred to as arachidonic acid (AA or ARA) in academic research. wikipedia.orgallergolyon.fr The name arachidonate (B1239269) refers to the carboxylate anion, which is the conjugate base of the acid. wikipedia.org
| Identifier Type | Identifier | Source |
|---|---|---|
| Preferred IUPAC Name | (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid | wikipedia.org |
| Common Name | Arachidonic acid | allergolyon.frnih.gov |
| Chemical Formula | C₂₀H₃₂O₂ | wikipedia.orgallergolyon.fr |
| Molar Mass | 304.474 g·mol⁻¹ | wikipedia.org |
| CAS Number | 506-32-1 | wikipedia.orgmatrixscientific.com |
| ChEBI ID | CHEBI:15843 | wikipedia.org |
| PubChem CID | 444899 | wikipedia.org |
Historical Context of Discovery and Structural Elucidation
The journey to fully understanding the structure of arachidonic acid was a multi-decade endeavor, beginning before the advent of modern spectroscopic techniques. nih.gov This polyunsaturated fatty acid was first isolated from mammalian tissues in 1909 by the British chemist Percival Hartley. nih.govmedchemexpress.com The name "arachidonic acid" was suggested in 1913 by J. Lewkowitsch, based on its relationship to the saturated 20-carbon fatty acid, arachidic acid, which is found in peanut (Arachis) oil, although arachidonic acid itself is not present in peanut oil. wikipedia.orgnih.govnih.gov
The complete and accurate structural elucidation took nearly 50 more years. researchgate.net A significant breakthrough occurred in 1940 when the positions of the four double bonds were correctly identified at carbons 5, 8, 11, and 14 of the eicosanoid chain. researchgate.netnih.govmedchemexpress.com The final piece of the structural puzzle, the stereochemistry of the double bonds, was confirmed in 1961 through total chemical synthesis, which established the all-cis configuration. researchgate.netnih.govmedchemexpress.com
| Year | Milestone | Researcher(s)/Context | Source |
|---|---|---|---|
| 1909 | First isolation and identification from mammalian tissues. | Percival Hartley | nih.govmedchemexpress.com |
| 1913 | The name "arachidonic acid" is suggested. | J. Lewkowitsch | nih.govnih.govresearchgate.net |
| 1940 | Positions of the four double bonds are defined at the 5, 8, 11, and 14 carbons. | Chemical degradation studies | researchgate.netnih.govmedchemexpress.com |
| 1961 | Confirmation of the all-cis-5,8,11,14 configuration via total synthesis. | Independent research groups | researchgate.netnih.govmedchemexpress.com |
Significance in Biological Systems as a Precursor in Molecular Pathways
Arachidonic acid is a central node in cellular signaling, primarily serving as the direct precursor for a class of potent, short-lived lipid mediators known as eicosanoids. wikipedia.orgnih.gov In its resting state, arachidonic acid is typically esterified within the phospholipids (B1166683) of cell membranes. researchgate.netnih.gov Upon cellular stimulation by various physical, chemical, or hormonal stimuli, it is liberated from the membrane by the action of phospholipase enzymes, most notably phospholipase A₂ (PLA₂). nih.govyoutube.comyoutube.com
Once released, free arachidonic acid is rapidly metabolized via one of three major enzymatic pathways, leading to the synthesis of distinct families of bioactive molecules. nih.govnih.govmdpi.com
The Cyclooxygenase (COX) Pathway : This pathway is initiated by the enzyme cyclooxygenase (which has two main isoforms, COX-1 and COX-2), also known as prostaglandin (B15479496) H synthase. allergolyon.fryoutube.com COX enzymes convert arachidonic acid into the unstable intermediate endoperoxide, Prostaglandin H₂ (PGH₂). youtube.comyoutube.com PGH₂ is then further metabolized by specific synthases into various prostanoids, including prostaglandins (B1171923) (e.g., PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxanes (e.g., TXA₂). youtube.comnih.govcreative-proteomics.com These molecules are key regulators of processes such as inflammation, blood clotting, and vascular tone. creative-proteomics.comwikipedia.org
The Lipoxygenase (LOX) Pathway : The lipoxygenase enzymes catalyze the insertion of molecular oxygen into arachidonic acid. allergolyon.frnih.gov The action of 5-lipoxygenase (5-LOX) is particularly significant, as it initiates the formation of leukotrienes. nih.govbiosciencepharma.com This process begins with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then transformed into the unstable epoxide, Leukotriene A₄ (LTA₄). wikipedia.orgbiosciencepharma.com LTA₄ serves as a branch point for the synthesis of other leukotrienes, such as Leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent mediators in inflammatory and allergic responses. wikipedia.orgnih.govresearchgate.net
The Cytochrome P450 (CYP) Pathway : In this pathway, enzymes of the cytochrome P450 family metabolize arachidonic acid into two main types of products: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). nih.govnih.govmdpi.com These metabolites are involved in regulating vascular tone and kidney function. mdpi.com
| Pathway | Key Initiating Enzyme(s) | Primary Classes of Products | Source |
|---|---|---|---|
| Cyclooxygenase (COX) | COX-1, COX-2 (Prostaglandin H Synthase) | Prostaglandins, Prostacyclins, Thromboxanes | nih.govnih.govnih.gov |
| Lipoxygenase (LOX) | 5-Lipoxygenase, 12-Lipoxygenase, 15-Lipoxygenase | Leukotrienes, Lipoxins, Hydroxyeicosatetraenoic acids (HETEs) | wikipedia.orgnih.govnih.gov |
| Cytochrome P450 (CYP) | CYP Epoxygenases, CYP Hydroxylases | Epoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (HETEs) | nih.govnih.govmdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C20H34 |
|---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene |
InChI |
InChI=1S/C20H34/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11-12,14-15,17-18,20H,3-8,10,13,16,19H2,1-2H3/b11-9-,14-12-,17-15-,20-18- |
InChI Key |
GATCEMOYCMSXRC-BSEOOTKBSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC |
Origin of Product |
United States |
Biosynthesis and De Novo Synthesis of 5z,8z,11z,14z Icosa 5,8,11,14 Tetraene
Precursor Utilization and Enzymatic Systems
The synthesis of arachidonic acid from its precursor is a multi-step process occurring primarily in the endoplasmic reticulum, involving a coordinated cascade of desaturation and elongation enzymes. uniprot.org
Linoleic Acid as a Biosynthetic Precursor
The primary precursor for the biosynthesis of arachidonic acid is linoleic acid (LA), an 18-carbon omega-6 essential fatty acid. mdpi.commdpi.com As an essential fatty acid, linoleic acid cannot be synthesized by the human body and must be obtained from the diet. youtube.com It serves as the starting substrate for a series of enzymatic reactions that introduce additional double bonds and extend the carbon chain to form arachidonic acid. mdpi.comnih.gov The conversion pathway begins with the desaturation of linoleic acid, initiating its transformation into longer and more unsaturated fatty acids. mdpi.commdpi.com
Desaturase Enzymes (e.g., FADS1, FADS2/Δ6D)
Desaturase enzymes are responsible for introducing double bonds into the fatty acid chain. The key desaturases in the arachidonic acid synthesis pathway are Fatty Acid Desaturase 2 (FADS2), also known as delta-6-desaturase (Δ6D), and Fatty Acid Desaturase 1 (FADS1), or delta-5-desaturase (Δ5D). mdpi.comnih.gov
The biosynthetic process starts with FADS2 (Δ6D) introducing a double bond at the delta-6 position of linoleic acid (18:2n-6) to form gamma-linolenic acid (GLA; 18:3n-6). mdpi.comnih.gov Following an elongation step, FADS1 (Δ5D) acts on dihomo-gamma-linolenic acid (DGLA; 20:3n-6) to introduce a double bond at the delta-5 position, yielding the final product, arachidonic acid (20:4n-6). nih.gov Genetic variations in the FADS1 and FADS2 genes can significantly influence the levels of polyunsaturated fatty acids in the blood, with a particularly strong association noted for arachidonic acid levels. nih.govnih.gov
Elongase Enzymes (e.g., ELOVL5)
Elongase enzymes catalyze the addition of two-carbon units to the fatty acid chain. nih.gov The key enzyme in this step of arachidonic acid synthesis is the Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). nih.govnih.gov After the initial desaturation of linoleic acid to gamma-linolenic acid (GLA), ELOVL5 elongates GLA (18:3n-6) to form dihomo-gamma-linolenic acid (DGLA; 20:3n-6). nih.govnih.gov This 20-carbon fatty acid then becomes the substrate for the final desaturation step by FADS1. nih.gov ELOVL5 is therefore a critical enzyme in the production of C20 polyunsaturated fatty acids. uniprot.orgnih.gov
| Enzyme | Gene | Alias | Function | Substrate | Product |
|---|---|---|---|---|---|
| Fatty Acid Desaturase 2 | FADS2 | Delta-6-Desaturase (Δ6D) | Introduces a double bond at the Δ6 position | Linoleic Acid (18:2n-6) | Gamma-Linolenic Acid (18:3n-6) |
| Elongation of Very Long Chain Fatty Acids Protein 5 | ELOVL5 | HELO1 | Catalyzes two-carbon chain elongation | Gamma-Linolenic Acid (18:3n-6) | Dihomo-gamma-linolenic Acid (20:3n-6) |
| Fatty Acid Desaturase 1 | FADS1 | Delta-5-Desaturase (Δ5D) | Introduces a double bond at the Δ5 position | Dihomo-gamma-linolenic Acid (20:3n-6) | Arachidonic Acid (20:4n-6) |
Regulation of Biosynthetic Pathways
The biosynthesis of arachidonic acid is a tightly regulated process at the transcriptional level, primarily controlled by two key families of transcription factors: Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.net
SREBP-1c, a major regulator of lipogenesis, plays a crucial role in upregulating the expression of the genes encoding the enzymes for polyunsaturated fatty acid synthesis, including FADS1, FADS2, and ELOVL5. nih.govresearchgate.nethoustonmethodist.org The expression of ELOVL5 is induced by Liver X Receptor (LXR) agonists, an effect that is mediated through the secondary induction of SREBP-1c. nih.govhoustonmethodist.org This demonstrates that the LXRα-SREBP-1c pathway is a significant regulatory axis in the hepatic synthesis of polyunsaturated fatty acids. nih.gov
| Regulator | Type | Target Genes | Overall Effect on ARA Synthesis |
|---|---|---|---|
| SREBP-1c | Transcription Factor | FADS1, FADS2, ELOVL5 | Upregulation |
| PPARα | Nuclear Receptor / Transcription Factor | FADS1, FADS2 | Upregulation |
| LXRα | Nuclear Receptor / Transcription Factor | ELOVL5 (via SREBP-1c) | Upregulation |
| Arachidonic Acid | Fatty Acid (Product) | PPARα, PPARγ target genes | Feedback Regulation |
Metabolic Transformations of 5z,8z,11z,14z Icosa 5,8,11,14 Tetraene and Its Derived Bioactive Lipids
Enzymatic Metabolic Pathways
The enzymatic conversion of arachidonic acid gives rise to a complex network of bioactive lipids that modulate a wide range of cellular and tissue functions.
Cyclooxygenase (COX) Pathway
The cyclooxygenase (COX) pathway is a pivotal route for the metabolism of arachidonic acid, leading to the production of prostanoids, a class of lipid mediators that includes prostaglandins (B1171923), prostacyclins, and thromboxanes. researchgate.net This pathway is initiated by the action of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into unstable intermediates. nih.gov
There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which, despite sharing a similar structure and catalyzing the same reaction, exhibit significant differences in their expression, regulation, and physiological roles. nih.govnih.gov
COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions. nih.govrmmj.org.il These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation. rmmj.org.il
COX-2 , in contrast, is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines. nih.gov Consequently, COX-2 is primarily associated with inflammation and pain. nih.gov While COX-1 is thought to utilize extracellular arachidonic acid, COX-2 appears to metabolize intracellular arachidonic acid. nih.govrmmj.org.il
| Feature | COX-1 | COX-2 |
| Expression | Constitutive | Inducible |
| Primary Role | Physiological "housekeeping" functions | Inflammatory responses |
| Tissue Distribution | Most tissues, including stomach, kidneys, and platelets. rmmj.org.il | Sites of inflammation, brain, and spinal cord. nih.gov |
| Substrate Preference | Extracellular arachidonic acid. nih.govrmmj.org.il | Intracellular arachidonic acid. nih.govrmmj.org.il |
The conversion of arachidonic acid by COX enzymes is a two-step process. First, the cyclooxygenase activity of the enzyme incorporates two molecules of oxygen into arachidonic acid to form the unstable intermediate, prostaglandin (B15479496) G2 (PGG2). wikipedia.orgnih.gov Subsequently, the peroxidase activity of the same enzyme reduces the hydroperoxide group of PGG2 to a hydroxyl group, yielding another unstable intermediate, prostaglandin H2 (PGH2). researchgate.netwikipedia.orgnih.gov PGH2 serves as the common precursor for the synthesis of various prostaglandins and other prostanoids. bio-rad.com This conversion is catalyzed by specific tissue- and cell-type-specific isomerases and synthases. researchgate.net For instance, prostaglandin E synthase converts PGH2 to prostaglandin E2 (PGE2). bio-rad.com
Thromboxanes are potent bioactive lipids primarily synthesized in platelets. wikipedia.org The synthesis of thromboxane A2 (TXA2) from arachidonic acid is a multi-step process. Following the conversion of arachidonic acid to PGH2 by COX-1, the enzyme thromboxane-A synthase metabolizes PGH2 into TXA2. wikipedia.orgnih.gov TXA2 is a powerful vasoconstrictor and a promoter of platelet aggregation, playing a critical role in blood clot formation. wikipedia.orgnih.gov It is chemically unstable and is rapidly hydrolyzed to its inactive form, thromboxane B2 (TXB2). researchgate.net
Prostacyclin, also known as PGI2, is predominantly synthesized by vascular endothelial cells. nih.gov The synthesis of prostacyclin begins with the conversion of arachidonic acid to PGH2 by COX enzymes. researchgate.net PGH2 is then converted to prostacyclin by the action of prostacyclin synthase. researchgate.net In contrast to thromboxane A2, prostacyclin is a potent vasodilator and an inhibitor of platelet aggregation. cvphysiology.com This opposing action of prostacyclin and thromboxane A2 creates a homeostatic balance crucial for regulating vascular tone and blood clotting. wikipedia.org
Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway represents the second major route for the metabolism of arachidonic acid. researchgate.net This pathway leads to the production of leukotrienes and lipoxins, which are key mediators of inflammation and immune responses. Different lipoxygenase enzymes, such as 5-LOX, 12-LOX, and 15-LOX, act on arachidonic acid to produce a variety of hydroperoxyeicosatetraenoic acids (HPETEs). proquest.com These HPETEs are then further metabolized to form leukotrienes and other bioactive lipids. For example, 5-LOX converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is the precursor for the synthesis of leukotrienes. youtube.com Leukotrienes are involved in various inflammatory processes, including bronchoconstriction and increasing vascular permeability. proquest.com
| Pathway | Key Enzymes | Primary Products | Key Functions |
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes, Prostacyclin | Inflammation, pain, fever, blood clotting, protection of stomach lining. researchgate.netrmmj.org.ilwikipedia.org |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins | Inflammation, immune responses, bronchoconstriction. proquest.comyoutube.com |
Cytochrome P450 (CYP) Pathway
The cytochrome P450 (CYP) monooxygenases represent a third major pathway for the metabolism of arachidonic acid. These enzymes, primarily located in the endoplasmic reticulum, convert arachidonic acid into two main classes of biologically active metabolites: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).
CYP epoxygenases, including members of the CYP2C and CYP2J families, catalyze the addition of an oxygen atom across one of the four double bonds of arachidonic acid to form four regioisomeric epoxyeicosatrienoic acids (EETs):
5,6-EET
8,9-EET
11,12-EET
14,15-EET
These EETs are potent vasodilators and possess anti-inflammatory, anti-apoptotic, and pro-angiogenic properties. They play a significant role in the regulation of vascular tone and blood pressure. EETs are further metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active.
CYP ω-hydroxylases, particularly enzymes from the CYP4A and CYP4F families, catalyze the hydroxylation of arachidonic acid at the omega (ω) and ω-1 positions. The most prominent product of this pathway is 20-hydroxyeicosatetraenoic acid (20-HETE), formed by hydroxylation at the C-20 position.
20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microvasculature. It plays a crucial role in the regulation of blood flow and pressure, and has been implicated in the pathophysiology of hypertension and stroke. In addition to its vascular effects, 20-HETE also exhibits pro-inflammatory and pro-angiogenic activities.
| CYP Enzyme Class | Primary Products | Key Biological Functions |
|---|---|---|
| CYP Epoxygenases (e.g., CYP2C, CYP2J) | Epoxyeicosatrienoic acids (EETs) | Vasodilation, Anti-inflammation, Anti-apoptosis |
| CYP ω-Hydroxylases (e.g., CYP4A, CYP4F) | 20-Hydroxyeicosatetraenoic acid (20-HETE) | Vasoconstriction, Pro-inflammation, Pro-angiogenesis |
Dihydroxyeicosatrienoic Acid (DiHETE) Formation
Dihydroxyeicosatrienoic acids (DiHETEs) are metabolites of arachidonic acid formed through the cytochrome P450 (CYP) pathway. nih.gov Specifically, CYP epoxygenases convert arachidonic acid to epoxyeicosatrienoic acids (EETs). wikipedia.org These EETs are then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding DiHETEs. wikipedia.org For instance, 14,15-EET is converted to 14,15-DiHETE. wikipedia.org While EETs often exhibit signaling properties, their conversion to DiHETEs generally results in less active or inactive compounds. wikipedia.org
Anandamide Pathway (Endocannabinoid Synthesis)
Arachidonic acid is a key precursor in the synthesis of anandamide (N-arachidonoylethanolamine or AEA), an endogenous cannabinoid neurotransmitter. wikipedia.orgresearchgate.net This pathway represents a significant route for the non-oxidative metabolism of arachidonic acid. wikipedia.org
Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. wikipedia.orgnih.gov It is an integral membrane enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity. wikipedia.orgnih.gov Due to its critical role in regulating endocannabinoid levels, FAAH has become a significant therapeutic target. nih.govnih.gov Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.gov
Anandamide Biosynthesis
The biosynthesis of anandamide is a multi-step process. It is primarily synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE), a phospholipid precursor. wikipedia.org The formation of NAPE involves the transfer of arachidonic acid to phosphatidylethanolamine. Subsequently, NAPE is hydrolyzed by specific phospholipases to yield anandamide. wikipedia.org While several pathways for anandamide synthesis from NAPE have been identified, the precise enzymes involved are still under investigation. wikipedia.org Another proposed, though less prominent, pathway involves the direct condensation of free arachidonic acid and ethanolamine, a reaction that can be catalyzed in reverse by FAAH. nih.gov Studies have shown that arachidonic acid is the most effective fatty acid substrate for the enzymatic formation of anandamide. pnas.org The highest anandamide synthase activity has been observed in brain regions such as the hippocampus, thalamus, cortex, and striatum. pnas.org
Non-Enzymatic Oxidative Metabolism
In addition to enzymatic pathways, arachidonic acid can undergo non-enzymatic oxidation, particularly under conditions of oxidative stress. This process leads to the formation of a distinct set of bioactive and potentially damaging molecules.
Isoprostane Formation
Isoprostanes are a family of prostaglandin-like compounds formed from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. researchgate.nettandfonline.com The formation of isoprostanes, particularly F2-isoprostanes, is considered a reliable biomarker of oxidative stress in vivo. nih.gov These molecules are not only markers of oxidative damage but also possess biological activities of their own, which can include vasoconstriction and modulation of platelet aggregation. researchgate.net
Cellular Compartmentalization of Metabolic Enzymes
The metabolism of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene, or arachidonic acid (AA), is a highly organized process, critically dependent on the specific subcellular location of the enzymes involved. nih.govdu.ac.in This spatial separation, or compartmentalization, allows for precise regulation of the synthesis of various bioactive lipids, ensuring that these potent signaling molecules are produced at the right time and in the right place. nih.gov The enzymes of the three major metabolic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase—are strategically positioned within different cellular organelles and compartments, including the endoplasmic reticulum, nuclear envelope, cytoplasm, and mitochondria. nih.gov This section details the cellular compartmentalization of these key metabolic enzymes.
Cyclooxygenase (COX) Pathway Enzymes
The enzymes of the COX pathway, responsible for the synthesis of prostaglandins and thromboxanes, are predominantly located in the endomembrane system, specifically the endoplasmic reticulum (ER) and the nuclear envelope (NE). nih.govwikipedia.org
Prostaglandin H Synthase (PGHS) / Cyclooxygenase (COX): There are two main isoforms of this key enzyme, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to Prostaglandin H2. wikipedia.org
COX-1 (PGHS-1): This isoform is constitutively expressed in many cell types. nih.gov Immunofluorescence studies have shown that COX-1 is typically found distributed between the endoplasmic reticulum and the nuclear envelope. nih.gov In some cells, staining for COX-1 activity is most concentrated in the perinuclear region of the cytoplasm. nih.gov
COX-2 (PGHS-2): The inducible isoform, COX-2, is also located in the ER and NE. nih.gov However, research indicates that COX-2 is often more concentrated in the nuclear envelope compared to the ER. nih.gov This distinct localization suggests that prostanoids can be synthesized within the nuclear compartment, potentially influencing nuclear signaling events and gene transcription directly. nih.gov
Terminal Prostaglandin Synthases: The conversion of the COX-derived intermediate, Prostaglandin H2, into specific bioactive prostaglandins is carried out by various terminal synthases, whose localization is also compartmentalized.
Prostacyclin Synthase (PGIS): This enzyme, which produces Prostacyclin (PGI2), is a member of the cytochrome P450 superfamily and co-localizes with both COX isoforms in the endoplasmic reticulum, plasma membrane, and nuclear membrane. nih.gov
Prostaglandin E Synthases (PGES): There are cytosolic (cPGES) and membrane-bound (mPGES) forms. cPGES is found in the cytosol, whereas mPGES-1 and mPGES-2 are associated with the perinuclear and ER membranes, often in close proximity to COX-2. nih.gov
Table 1: Cellular Localization of Key Cyclooxygenase Pathway Enzymes
| Enzyme | Pathway | Primary Cellular Location(s) |
| COX-1 (PGHS-1) | Cyclooxygenase | Endoplasmic Reticulum (ER), Nuclear Envelope (NE). nih.gov |
| COX-2 (PGHS-2) | Cyclooxygenase | Endoplasmic Reticulum (ER), concentrated in the Nuclear Envelope (NE). nih.gov |
| Prostacyclin Synthase (PGIS) | Cyclooxygenase | Endoplasmic Reticulum (ER), Plasma Membrane, Nuclear Membrane. nih.gov |
| cytosolic PGES (cPGES) | Cyclooxygenase | Cytosol. nih.gov |
| membrane-bound PGES (mPGES) | Cyclooxygenase | Perinuclear and ER membranes. nih.gov |
Lipoxygenase (LOX) Pathway Enzymes
The synthesis of leukotrienes and other lipoxygenase products involves a dynamic process of enzyme translocation, where proteins move between cellular compartments upon cell activation. atsjournals.organnualreviews.org The key assembly point for this pathway is the nuclear envelope. atsjournals.orgnih.gov
5-Lipoxygenase (5-LO): In resting cells, 5-LO localization varies by cell type; it can be found in either the cytoplasm or the nucleoplasm. nih.govbiosciencepharma.com Following cellular activation, which increases intracellular calcium levels, 5-LO translocates to the nuclear envelope. atsjournals.orgtg.org.au This movement is a critical step for initiating leukotriene synthesis. atsjournals.org
5-Lipoxygenase-Activating Protein (FLAP): Unlike 5-LO, FLAP is an integral membrane protein that is consistently located on the nuclear envelope (perinuclear membrane), even in resting cells. atsjournals.orgbiosciencepharma.com Upon activation, the translocated 5-LO associates with FLAP, which is believed to bind arachidonic acid and present it to the enzyme for metabolism. atsjournals.org
Leukotriene A4 Hydrolase (LTA4-H): This bifunctional enzyme converts the unstable intermediate Leukotriene A4 into the potent chemoattractant Leukotriene B4. LTA4-H is predominantly a cytosolic enzyme. biosciencepharma.com However, some studies have also reported its presence within the nucleus. biosciencepharma.com
Leukotriene C4 Synthase (LTC4-S): This enzyme conjugates Leukotriene A4 with glutathione to form Leukotriene C4, the first of the cysteinyl leukotrienes. LTC4-S is an integral membrane protein located on the perinuclear membrane, placing it in the same compartment as activated 5-LO and FLAP. biosciencepharma.com
Table 2: Cellular Localization of Key Lipoxygenase Pathway Enzymes
| Enzyme | Pathway | Location in Resting Cells | Location in Activated Cells |
| 5-Lipoxygenase (5-LO) | Lipoxygenase | Cytosol, Nucleoplasm. nih.govbiosciencepharma.com | Nuclear Envelope. atsjournals.orgtg.org.au |
| FLAP | Lipoxygenase | Nuclear Envelope (Perinuclear Membrane). atsjournals.orgbiosciencepharma.com | Nuclear Envelope (Perinuclear Membrane). biosciencepharma.com |
| LTA4 Hydrolase (LTA4-H) | Lipoxygenase | Cytosol, Nucleoplasm. biosciencepharma.com | Cytosol, Nucleoplasm. biosciencepharma.com |
| LTC4 Synthase (LTC4-S) | Lipoxygenase | Nuclear Envelope (Perinuclear Membrane). biosciencepharma.com | Nuclear Envelope (Perinuclear Membrane). biosciencepharma.com |
Cytochrome P450 (CYP) Epoxygenase Pathway Enzymes
The CYP epoxygenases are a large family of heme-containing enzymes that metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). wikipedia.orgnih.gov These enzymes are primarily membrane-bound. wikipedia.org
CYP Epoxygenases: The majority of CYP enzymes, including those from the CYP2C and CYP2J subfamilies that are prominent in EET synthesis, are typically bound to the membrane of the endoplasmic reticulum. wikipedia.orgplos.org Their catalytic activity is dependent on the transfer of electrons from NADPH by cytochrome P450 reductase, which is also located in the ER membrane. wikipedia.org The expression of specific CYP isoforms is tissue-dependent, with high levels found in the liver and kidney. plos.orgnih.gov Subcellular fractionation studies have confirmed that CYP proteins are localized in the microsomal fraction, which is derived from the endoplasmic reticulum. nih.gov This localization places the production of EETs within a key organelle for lipid synthesis and metabolism.
Table 3: Cellular Localization of Key Cytochrome P450 Pathway Enzymes
| Enzyme Family | Pathway | Primary Cellular Location(s) |
| CYP Epoxygenases (e.g., CYP2C, CYP2J) | Cytochrome P450 | Endoplasmic Reticulum (ER) Membrane. wikipedia.orgnih.gov |
| Cytochrome P450 Reductase | Cytochrome P450 | Endoplasmic Reticulum (ER) Membrane. wikipedia.org |
Analytical Methodologies for Research on 5z,8z,11z,14z Icosa 5,8,11,14 Tetraene and Its Metabolites
Chromatographic Techniques
Chromatography is a cornerstone in the analysis of arachidonic acid and its derivatives, providing the necessary separation of these compounds from intricate biological samples. The choice of chromatographic method often depends on the specific metabolites of interest, the sample matrix, and the required sensitivity and selectivity of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful and well-established techniques for the analysis of fatty acids, including arachidonic acid. A key feature of GC-MS analysis for these compounds is the requirement for derivatization. This chemical modification is necessary to increase the volatility and thermal stability of the fatty acids, making them suitable for gas-phase analysis. Common derivatization procedures involve the conversion of the carboxylic acid group to a methyl ester, such as in the formation of arachidonic acid methyl ester.
In a typical GC-MS workflow, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of different fatty acid methyl esters is achieved based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by subjecting a specific parent ion to further fragmentation, allowing for more precise identification and quantification, especially in complex mixtures.
GC-MS/MS has been successfully applied to the analysis of fatty acids in various biological samples, including rice and freshwater green macroalgae. For instance, a method utilizing a triple quadrupole GC-MS/MS system combined with a metabolite database has been established for the analysis of 37 different fatty acids in rice. This method demonstrated good linearity and low detection limits, ranging from 0.01 to 9.47 µg/L. Sample preparation in this context involves the extraction of lipids followed by derivatization with a reagent like acetyl chloride in methanol.
However, a significant limitation of GC-MS is its unsuitability for the analysis of thermally unstable metabolites of arachidonic acid, such as the epoxyeicosatrienoic acids (EETs). The high temperatures required for volatilization can cause these labile compounds to degrade, leading to inaccurate analytical results.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of arachidonic acid and its metabolites. Unlike GC, HPLC is performed in the liquid phase, which allows for the analysis of a broader range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.
Various HPLC modes can be employed, including reversed-phase, normal-phase, and chiral-phase chromatography, depending on the specific analytical goal. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, causing nonpolar compounds like arachidonic acid to be retained longer on the column. Normal-phase HPLC utilizes a polar stationary phase and a nonpolar mobile phase.
For enhanced detection and quantification, especially at low concentrations, pre-column derivatization can be utilized in HPLC. This involves reacting the analytes with a labeling agent to introduce a chromophore or fluorophore, which can then be detected with high sensitivity by a UV-Vis or fluorescence detector.
Chiral phase HPLC is particularly important for the stereochemical analysis of arachidonic acid metabolites. Many of these metabolites are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Different enantiomers can have distinct biological activities. Chiral HPLC columns contain a stationary phase that can differentiate between these enantiomers, allowing for their separation and individual quantification. This is crucial for understanding the specific roles of different stereoisomers in biological processes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, LC-ESI/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a dominant and powerful tool in the field of metabolomics, particularly for the analysis of arachidonic acid and its extensive cascade of metabolites. This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC.
LC-MS/MS is particularly well-suited for the analysis of eicosanoids because it can handle the complexity of biological samples and the wide range of polarities and concentrations of these metabolites. A significant advantage of LC-MS/MS is that it often requires minimal sample preparation, typically involving protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances. This reduces the potential for analyte loss and degradation during sample handling.
Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS that allows for the ionization of analytes directly from the liquid phase into the gas phase without significant fragmentation. This is particularly advantageous for the analysis of labile molecules. In LC-ESI/MS, the eluent from the LC column is sprayed into the mass spectrometer, where the analytes are ionized and then detected.
LC-MS/MS methods have been developed for the simultaneous quantification of arachidonic acid and a large number of its metabolites from various pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These methods are highly sensitive, with lower limits of quantitation often in the picogram per milliliter (pg/mL) range. The use of stable isotope-labeled internal standards is a common practice in quantitative LC-MS/MS to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response.
The versatility of LC-MS/MS allows for both targeted and untargeted analyses. In a targeted approach, the instrument is set to detect specific, known metabolites. In an untargeted approach, the goal is to detect and identify as many metabolites as possible in a sample to gain a broader understanding of the metabolic profile.
| Analyte | Sample Matrix | LC-MS/MS Method | Lower Limit of Quantitation (LLOQ) |
|---|---|---|---|
| Arachidonic Acid and 32 Metabolites | Human Plasma | LC-ESI-MS/MS | 10 - 400 pg/mL |
| Prostanoids, Endocannabinoids, N-acylethanolamines | Human Plasma | UFLC-ESI-MS/MS | 0.1 - 190 ng/mL |
| 5-oxo-ETE | Biological Fluids | LC-MS/MS with deuterated internal standard | ≤20 pg/sample |
Spectroscopic and Other Advanced Techniques
Spectroscopic techniques provide valuable information about the molecular structure and composition of arachidonic acid and its metabolites. When used in conjunction with chromatographic methods, they offer a comprehensive analytical toolkit for lipid research.
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of arachidonic acid and its metabolites, often in conjunction with liquid chromatography. ESI-MS is capable of producing intact molecular ions from thermally labile and non-volatile compounds, which is a significant advantage for the study of many eicosanoids.
In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer of the mass spectrometer.
ESI-MS is particularly useful for the quantitative analysis of specific metabolites, especially when coupled with tandem mass spectrometry (MS/MS). For example, a quantitative assay for 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant, has been developed using ESI-MS/MS. This method utilizes a deuterium-labeled internal standard for accurate quantification. The high sensitivity of this assay allows for the detection of as little as 20 picograms of 5-oxo-ETE per sample.
The fragmentation patterns observed in MS/MS experiments provide valuable structural information that can be used to identify unknown metabolites or to confirm the identity of known compounds. The choice of ionization mode (positive or negative) can be optimized to achieve the best sensitivity for different classes of metabolites.
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including arachidonic acid. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In ¹H NMR spectroscopy of arachidonic acid, the different types of protons in the molecule will resonate at distinct frequencies, known as chemical shifts. For example, the protons on the double-bonded carbons (vinylic protons) will have characteristic chemical shifts that are different from the protons on the saturated parts of the fatty acid chain. The integration of the signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, and the splitting patterns (multiplicity) of the signals provide information about the number of neighboring protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in arachidonic acid will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carboxylic acid, double bond, saturated chain).
Detailed 1D and 2D NMR experiments have been performed on (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid in deuterated chloroform (CDCl₃). The chemical shifts have been deposited in the Biological Magnetic Resonance Bank (BMRB).
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (Carboxylic Acid) | - | 179.2851 |
| C5 | 5.3922 | 128.0903 |
| C6 | 5.3994 | 128.2344 |
| C7 (bis-allylic) | 2.8145 | 25.6092 |
| C8 | 5.3324 | 127.529 |
| C9 | 5.3324 | 128.7276 |
| C10 (bis-allylic) | 2.8145 | 25.6251 |
| C11 | 5.3324 | 128.5762 |
| C12 | 5.3324 | 129.0464 |
| C13 (bis-allylic) | 2.8145 | 25.6092 |
| C14 | 5.3704 | 127.8405 |
| C15 | 5.3704 | 130.5033 |
| C20 (Terminal Methyl) | 0.9 | 14.0878 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between different nuclei in the molecule, which is invaluable for assigning the complex spectra of large molecules like arachidonic acid and for determining their complete three-dimensional structure. While NMR is a powerful tool for structural elucidation, it is generally less sensitive than mass spectrometry and is typically used for the analysis of purified compounds or simple mixtures.
Radio-labeling and Scintillation Counting
Radio-labeling is a classic and powerful technique used to trace the metabolic fate of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene. This method involves introducing a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the molecule. nih.govnih.gov By administering this labeled compound to cells or organisms, researchers can follow its incorporation into various lipid classes and its conversion into different metabolites.
The primary detection method for these radio-labeled molecules is liquid scintillation counting. This technique measures the light emitted from a scintillator cocktail that is excited by the beta particles emitted from the radioactive isotopes. The intensity of the emitted light is proportional to the amount of radioactivity present, allowing for quantification.
A more advanced application combines this labeling with chromatographic separation, such as in radio gas chromatography (GC). In one method, rabbit platelets were incubated with [¹⁴C]-(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene. The resulting metabolites were then derivatized and separated by GC, with a synchronized accumulating radioisotope detector to profile the radioactive metabolites. nih.gov This approach provides both separation and sensitive quantification of the labeled compounds. The use of remote radiolabeling, where an isotope like tritium is placed in a chemically inert position, is a precise method for measuring kinetic isotope effects in enzymatic reactions involving this compound. nih.gov
Table 1: Radioisotopes Used in this compound Research
| Isotope | Common Use | Detection Method |
|---|---|---|
| Carbon-14 (¹⁴C) | Tracing metabolic pathways | Liquid Scintillation Counting, Radio Gas Chromatography |
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for detecting and quantifying this compound and its metabolites in various biological samples like serum, plasma, and cell culture supernatants. assaygenie.comassaygenie.com The most common format for this application is the competitive inhibition ELISA. elkbiotech.commybiosource.com
In this assay, a microtiter plate is pre-coated with this compound. The sample, along with a known amount of biotin-conjugated this compound, is added to the wells. The this compound in the sample competes with the biotin-conjugated version for binding to the coated antibody. After an incubation period, an enzyme conjugate (like Horseradish Peroxidase-HRP) that binds to biotin is added. The final step involves adding a substrate that the enzyme converts into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a lower concentration in the sample results in more biotin-conjugated molecules binding and thus a stronger color signal. elkbiotech.commybiosource.com
While ELISA kits offer high sensitivity and are suitable for high-throughput screening, they can sometimes lack the specificity to distinguish between closely related metabolites. creative-proteomics.com
Table 2: Typical Characteristics of a Commercial this compound ELISA Kit
| Parameter | Specification |
|---|---|
| Assay Type | Competitive Inhibition |
| Sample Types | Serum, plasma, tissue homogenates, cell culture supernatants |
| Detection Range | 3.13-200 µg/mL |
| Sensitivity | 0.93 µg/mL |
Lipidomic Approaches for Comprehensive Profiling
Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. Given that this compound is a precursor to a vast array of signaling molecules, lipidomic approaches are essential for a holistic understanding of its metabolic network. acs.org
Targeted Lipidomics
Targeted lipidomics focuses on the measurement of a specific, predefined set of lipid molecules, such as the metabolites of the this compound cascade. nih.govuni-wuppertal.de This approach offers high sensitivity and specificity and is the method of choice for quantifying low-abundance species like eicosanoids. nih.gov
The predominant technology used in targeted lipidomics is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). creative-proteomics.comresearchgate.net This technique separates the lipids via liquid chromatography before they are ionized and analyzed by a mass spectrometer. The tandem mass spectrometry capability allows for the selection of a specific parent ion, its fragmentation, and the detection of specific fragment ions, providing a high degree of certainty in identification and quantification. nih.gov This is crucial for distinguishing between the numerous structurally similar isomers of eicosanoids. nih.gov For instance, LC-MS has been used to analyze over 150 lipid mediators derived from this compound in fibroblasts. researchgate.net
Quantitative and Qualitative Profiling
Both qualitative (what is present) and quantitative (how much is present) profiling are critical for understanding the biological impact of the this compound cascade. Mass spectrometry-based methods, including both gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS, are the primary tools for this purpose. creative-proteomics.comnih.gov
Qualitative Profiling: This involves identifying the various metabolites present in a sample. High-resolution mass spectrometry can provide accurate mass measurements, which helps in determining the elemental composition of an unknown compound. Fragmentation patterns from tandem mass spectrometry further aid in elucidating the precise chemical structure. creative-proteomics.com
Quantitative Profiling: This aims to determine the concentration of each identified metabolite. For accurate quantification, stable isotope-labeled internal standards are often used. uni-wuppertal.de These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of isotopes like Deuterium (²H) or Carbon-13 (¹³C). They are added to the sample at a known concentration before processing and co-elute with the endogenous analyte, allowing for correction of sample loss during preparation and ionization variability in the mass spectrometer. nih.gov For example, a GC-MS method has been developed for the concurrent quantitative determination of major cyclooxygenase pathway metabolites, including prostaglandins (B1171923) PGE₂, PGD₂, and PGF₂α. nih.gov
Sample Preparation Methodologies for Analysis
Proper sample preparation is a critical and often challenging step in the analysis of this compound and its metabolites. The goals are to extract the lipids of interest from the biological matrix (e.g., plasma, tissue), remove interfering substances like proteins and salts, and concentrate the analytes to a level suitable for detection. nih.govmdpi.com
Common techniques include:
Protein Precipitation (PPT): This is often the first step for plasma or serum samples. It involves adding a cold organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins, which are then removed by centrifugation. mdpi.com
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. For lipids, a common LLE is the Folch or Bligh-Dyer method, which uses a chloroform/methanol/water mixture.
Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and concentration. nih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the stationary phase while impurities are washed away. The purified analytes are then eluted with a different solvent. For eicosanoids, C18 reversed-phase cartridges are commonly used. nih.govmdpi.com
Due to the susceptibility of polyunsaturated fatty acids like this compound to autooxidation, it is crucial to add antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation to prevent the artificial formation of oxidized metabolites. mdpi.com For GC-MS analysis, a derivatization step is often required to make the analytes more volatile and thermally stable. nih.gov
Table 3: Common Sample Preparation Techniques
| Technique | Principle | Application |
|---|---|---|
| Protein Precipitation | Denaturation of proteins using organic solvents. | Initial cleanup of plasma/serum. |
| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Broad lipid extraction from tissues and fluids. |
Computational and Theoretical Studies of 5z,8z,11z,14z Icosa 5,8,11,14 Tetraene
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions of these particles over time, MD provides a detailed view of molecular behavior, offering insights that are often inaccessible through experimental methods alone.
Enzyme-Substrate Binding Dynamics and Conformation
MD simulations have been instrumental in understanding the binding of arachidonic acid to various enzymes, most notably cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923). nih.gov These simulations reveal the dynamic nature of the enzyme-substrate complex and how the enzyme influences the conformation of arachidonic acid.
Studies on COX-1 and COX-2 have shown that the conformation of bound arachidonic acid differs between the two isozymes. nih.gov In the larger active site of COX-2, the substrate exhibits greater conformational freedom. nih.gov The simulations also highlight different conformational behaviors of arachidonic acid in each subunit of the homodimeric enzyme. nih.gov This dynamic perspective complements the static images provided by X-ray crystallography and is crucial for understanding the near-absolute regio- and stereoselectivity of the reactions catalyzed by these enzymes. nih.gov
Further MD simulations have investigated the binding of a pentadienyl radical intermediate of arachidonic acid within the active sites of COX-1 and COX-2. nih.gov These studies examined the influence of the enzyme on the radical's conformation and the accessibility of molecular oxygen to the active site, suggesting that a combination of oxygen channeling, steric shielding, and selective radical trapping is responsible for the enzymatic control of the reaction. nih.gov
Table 1: Key Findings from MD Simulations of Arachidonic Acid-Enzyme Interactions
| Enzyme | Key Findings |
| COX-1 | Substrate conformation is more restricted compared to COX-2. nih.gov |
| COX-2 | Substrate exhibits greater conformational freedom due to a larger active site. nih.gov |
| Both COX-1 and COX-2 | Different conformational behavior of arachidonate (B1239269) in each subunit of the homodimer. nih.gov A combination of oxygen channeling, steric shielding, and selective radical trapping controls the reaction. nih.gov |
Protein Channel Interactions and Transport
The transport of arachidonic acid to the buried active sites of enzymes and its interaction with ion channels are critical aspects of its biological function. MD simulations have provided detailed information about the protein channels that may be important for the transport of substrates, intermediates, and products.
In the context of COX enzymes, simulations have identified several protein channels that could serve as pathways for oxygen and water to and from the active sites, or for the trafficking of intermediates between the cyclooxygenase and peroxidase active sites. nih.gov The entrance to the active site of COX enzymes is a long hydrophobic channel, and simulations have shown that various membrane lipids, including arachidonic acid, can access this channel. biorxiv.org
Multiscale MD simulations have also been used to predict the binding sites of arachidonic acid in the transmembrane domains of human acid-sensing ion channels (ASICs), such as ASIC1a and ASIC3. nih.govrupress.org These simulations identified a general binding region for arachidonic acid in the outer leaflet of the transmembrane region. nih.govrupress.org Despite similar modulatory effects, subtle differences in the interaction patterns of arachidonic acid with ASIC1a and ASIC3 were observed. nih.gov The simulations further revealed specific interactions, such as salt bridges between the carboxylic acid headgroup of arachidonic acid and arginine residues in hASIC3. nih.govrupress.org It is speculated that the modulatory effect of arachidonic acid on ASICs may occur through structural changes to the ion channel upon binding, rather than by altering the local membrane curvature. nih.govnih.gov
Table 2: Predicted Interactions of Arachidonic Acid with Acid-Sensing Ion Channels (ASICs)
| Channel | Predicted Interaction Sites and Mechanisms |
| hASIC1a & hASIC3 | Putative general binding region in the outer leaflet of the transmembrane domain. nih.govrupress.org |
| hASIC3 | Possible coordinating interactions including salt bridges with R65 and R68, and tail interactions with the aromatic ring of Y58. nih.gov |
Lipid Bilayer Interactions
The behavior of arachidonic acid within the cellular membrane is fundamental to its role as a signaling molecule. MD simulations of arachidonic acid and its derivatives in phospholipid bilayers have provided insights into its location, conformation, and effects on membrane properties.
Simulations of N-arachidonoylethanolamine (anandamide), an endocannabinoid derived from arachidonic acid, in a 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) bilayer showed that its polar headgroup is located at the lipid-water interface, while the nonpolar acyl chain extends into the hydrocarbon core of the membrane. nih.gov The simulations indicated a preference for an elongated conformation of anandamide within the bilayer, although other conformations were also observed. nih.gov
Studies comparing the effects of arachidonic acid and its 5-trans isomer on model lipid bilayers have shown that the presence of the trans isomer leads to a more ordered and rigid membrane. biorxiv.org This finding from MD simulations was consistent with experimental results. biorxiv.org Long-scale MD simulations of COX-1 in both simple and complex membrane environments have highlighted the ability of lipids like arachidonic acid to enter the hydrophobic channel of the enzyme directly from the membrane. biorxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Quantum mechanics/molecular mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for a small, critical region of a system (e.g., the active site of an enzyme) with the efficiency of molecular mechanics for the larger, surrounding environment. This approach allows for the study of chemical reactions in complex biological systems.
Reaction Mechanism Elucidation
QM/MM calculations have been pivotal in elucidating the intricate reaction mechanisms of arachidonic acid with enzymes. A key step in the cyclooxygenase reaction is the abstraction of a hydrogen atom from arachidonic acid by a tyrosyl radical in the enzyme's active site. nih.gov
Combined MD and QM/MM studies have investigated this hydrogen abstraction step in COX-1, identifying the hydrogen abstraction angle as a crucial geometric factor for the reaction. nih.gov These calculations provided potential energy barriers for the reaction, highlighting the importance of the enzyme's active site in determining the potential energy surface. nih.gov
Furthermore, QM/MM studies have been used to understand how mutations in an enzyme can alter its catalytic activity. For instance, investigations into the Gly526Ser mutant of COX-2, which is unable to produce prostaglandins, have used QM/MM to analyze how the mutation affects the catalytic mechanism. nih.govrsc.org These studies can determine if the mutant enzyme is capable of driving the reaction through the proposed all-radical mechanism. nih.gov
Free Energy Profiles of Substrate Binding
Calculating the binding free energy of a substrate to an enzyme is crucial for understanding the thermodynamics of the interaction. QM/MM methods, often combined with Poisson-Boltzmann/Surface Area (PB/SA) models, can be used to compute these binding free energies.
The QM/MM-PB/SA approach allows for a quantum mechanical treatment of the ligand, which is particularly important for accurately describing electronic interactions and polarization effects that are not fully captured by classical molecular mechanics. nih.gov This method has the advantage of not requiring the pre-derivation of force field parameters for the ligand, allowing for a more automated and potentially more accurate calculation of binding affinities for a wide range of molecules. nih.gov By decomposing the free energy profile, these methods can also estimate the contributions of individual residues or different parts of the system to the chemical transformation, providing a deeper understanding of the catalytic mechanism.
Molecular Docking Simulations
Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene, also known as arachidonic acid (AA), these simulations have been instrumental in identifying potential binding sites and modes of interaction with various protein targets.
One such study focused on the interaction between arachidonic acid and Calprotectin, a protein with a significant role in inflammatory processes. nih.govplos.org Molecular docking was employed to determine the most favorable binding manner of AA to Calprotectin. The simulations revealed that arachidonic acid binds to hydrophobic regions of the Calprotectin protein. nih.govplos.org The calculated lowest binding energy for the arachidonic acid-Calprotectin complex was -5.8 kcal/mol, indicating a spontaneous and favorable binding process. nih.govplos.org The complex with this lowest binding energy was then selected as the initial conformation for more extensive molecular dynamics simulations. nih.govplos.org
Docking studies, often used as a starting point for more complex simulations, have also helped in understanding the interaction of arachidonic acid with other proteins. For instance, simulations have been used to explore its binding to cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.govacs.org Similarly, computational approaches have elucidated interactions with acid-sensing ion channels (ASICs), where specific amino acid residues responsible for binding have been identified. rupress.orgnih.govnih.gov These simulations provide a static snapshot of the likely binding conformation, which is crucial for understanding the initial recognition between the ligand and its receptor.
| Protein Target | Key Findings | Reported Binding Energy (kcal/mol) | Interacting Regions/Residues |
|---|---|---|---|
| Calprotectin | Binding is thermodynamically favorable and occurs in hydrophobic pockets of the protein. nih.govplos.org | -5.8 nih.govplos.org | Hydrophobic regions nih.govplos.org |
| Cyclooxygenase (COX) Enzymes | Simulations provide insights into substrate positioning in the active site. nih.gov | Not specified in provided abstracts | Active site channels acs.org |
| Acid-Sensing Ion Channels (ASICs) | Identified putative binding regions and key interacting amino acid residues. rupress.orgnih.gov | Not specified in provided abstracts | Transmembrane domains rupress.orgnih.gov |
Computational Predictions of Ligand Binding Dynamics
While molecular docking provides a static view of ligand-protein interactions, computational predictions of ligand binding dynamics, primarily through molecular dynamics (MD) simulations, offer a more detailed and dynamic understanding. These simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex, conformational changes in both the ligand and the protein, and the pathways of ligand entry and exit.
Multiscale molecular dynamics simulations have been extensively used to predict the binding sites and dynamics of arachidonic acid with human acid-sensing ion channels (ASICs), specifically ASIC1a and ASIC3. rupress.orgnih.govnih.gov These studies have successfully identified a general binding region for arachidonic acid within the transmembrane domain of the ASIC protein models. rupress.orgnih.govnih.gov The simulations revealed subtle but important differences in the interaction patterns between the two channel subtypes. rupress.orgnih.gov For hASIC3, key coordinating interactions were identified, including salt bridges between the carboxylic acid group of arachidonic acid and residues R65 and R68, as well as interactions between the tail of the fatty acid and the aromatic ring of residue Y58. rupress.orgnih.govresearchgate.net In contrast, residue Y71 was found to be a high-occupancy interaction site in hASIC1a. rupress.org These simulations support the hypothesis that arachidonic acid modulates ASIC function through direct interaction with the channel, rather than by altering the properties of the surrounding membrane. nih.gov
Molecular dynamics simulations have also been applied to investigate the behavior of arachidonic acid within the active sites of COX-1 and COX-2 enzymes. nih.govacs.org These simulations demonstrated that the substrate exhibits greater conformational freedom within the larger active site of COX-2 compared to COX-1. nih.gov The extended equilibrium MD simulations also uncovered different conformational behaviors for arachidonic acid in each subunit of the homodimeric enzymes. nih.gov Furthermore, these dynamic studies provided detailed information about protein channels that may be crucial for transporting oxygen to the active site or for the movement of reaction intermediates. nih.gov
In the study of Calprotectin, MD simulations following the initial docking showed that the binding of arachidonic acid can induce structural changes in the protein. plos.org Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) indicated that these structural alterations occur upon binding, which may be essential for the protein's biological role in inflammation. plos.org
| Protein Target | Simulation Method | Key Dynamic Findings | Identified Interacting Residues |
|---|---|---|---|
| Human ASIC1a & ASIC3 | Multiscale Molecular Dynamics | Predicted a binding region in the outer leaflet transmembrane domain; modulation occurs via direct interaction rather than membrane curvature changes. rupress.orgnih.gov | hASIC3: Y58, R65, R68; hASIC1a: Y71 rupress.org |
| COX-1 & COX-2 | Molecular Dynamics | Substrate has greater conformational freedom in the COX-2 active site; revealed details of channels for oxygen and intermediate transport. nih.gov | Not specified in provided abstracts |
| Calprotectin | Molecular Dynamics | Binding of the ligand induces structural changes in the protein subunits. plos.org | Not specified in provided abstracts |
| COX-1 (Membrane Domain) | Molecular Dynamics | Revealed pathways for the lipid to enter the active site and the importance of charge-charge interactions for stable binding. biorxiv.org | Arg-120 biorxiv.org |
Q & A
Q. What analytical methods are recommended for quantifying (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraene in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, derivatization with pentafluorobenzyl bromide enhances ionization efficiency, enabling detection at picomolar levels in plasma or tissue homogenates. Isotope-labeled internal standards (e.g., d8-arachidonate) should be used to correct for matrix effects . Gas chromatography (GC) with flame ionization detection is less sensitive but viable for high-concentration samples after methyl ester derivatization .
Q. How can the stereochemical integrity of synthetic this compound derivatives be validated?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming double-bond geometry. Nuclear Overhauser effect (NOE) experiments distinguish cis (Z) and trans (E) configurations. For example, NOE correlations between H-5 and H-8 protons confirm the Z configuration in the 5,8-diene system . High-resolution mass spectrometry (HRMS) further ensures molecular formula accuracy .
Q. What are the best practices for handling and storing this compound to prevent oxidation?
Store under inert gas (argon or nitrogen) at -80°C in amber vials. Antioxidants like butylated hydroxytoluene (BHT, 0.005% w/v) or ethylenediaminetetraacetic acid (EDTA) should be added to solvents. Avoid freeze-thaw cycles, as peroxidation generates isoprostanes that interfere with biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reported biological activities of this compound metabolites?
Discrepancies often arise from differences in cell type, metabolic context, or experimental design. For instance, 18-hydroxyeicosatetraenoic acid (18-HETE) exhibits pro-angiogenic effects in endothelial cells but anti-proliferative effects in cancer models. To address this, use in situ metabolic profiling (e.g., lipidomics) paired with pathway-specific inhibitors (e.g., CYP450 blockers) to isolate context-dependent mechanisms . Dose-response studies are critical, as biphasic effects are common in eicosanoid signaling .
Q. What experimental strategies are effective for tracing the incorporation of this compound into phospholipid membranes?
Stable isotope labeling (e.g., -arachidonate) combined with pulse-chase experiments can track incorporation kinetics. Phospholipase A2 (PLA2) inhibitors (e.g., methyl arachidonyl fluorophosphonate) help differentiate between de novo synthesis and remodeling pathways. Imaging techniques like fluorescence lifetime imaging microscopy (FLIM) with BODIPY-labeled analogs provide spatial resolution in live cells .
Q. How can researchers address challenges in synthesizing stereospecific analogs of this compound?
Use Wittig or Horner-Wadsworth-Emmons reactions for controlled double-bond formation. For example, (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide requires protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions during amidation. Catalytic hydrogenation with Lindlar’s catalyst ensures selective reduction of alkynes to cis-alkenes .
Methodological Frameworks
Q. What theoretical frameworks guide the study of this compound in inflammatory pathways?
The "eicosanoid storm" hypothesis links uncontrolled lipid mediator production to pathological inflammation. Computational models (e.g., kinetic flux profiling) integrate enzyme kinetics (COX, LOX, CYP450) and receptor-binding affinities (e.g., EP2/EP4 prostaglandin receptors) to predict network behavior. Validate predictions using knockout models (e.g., COX-2 mice) .
Q. How should researchers design experiments to distinguish autocrine vs. paracrine signaling roles of this compound derivatives?
Use compartmentalized culture systems (e.g., transwell inserts) to separate cellular populations. Conditioned media transfers and lipid raft disruption (e.g., methyl-β-cyclodextrin) can isolate extracellular signaling. Single-cell RNA sequencing identifies receptor expression patterns, clarifying target cell specificity .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?
Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC50/IC50 values. Principal component analysis (PCA) reduces dimensionality in omics datasets, while pathway enrichment tools (e.g., MetaboAnalyst) prioritize biologically relevant lipid clusters. Bootstrap resampling addresses variability in low-abundance metabolites .
Q. How can conflicting data on the pro- vs. anti-apoptotic effects of this compound metabolites be reconciled?
Context-specific factors (e.g., redox state, co-existing lipid mediators) often explain contradictions. Use combinatorial treatments (e.g., with reactive oxygen species scavengers) and multi-omics integration (transcriptomics + lipidomics) to identify modulating factors. Bayesian network modeling infers causal relationships from heterogeneous datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
